N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)butanamide

Lipophilicity Drug-likeness Permeability

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)butanamide (CAS 868370-61-0) is a structurally unique, low-MW (294.37 Da) benzothiazole derivative featuring a (Z)-configured imine linkage and a 4,7-dimethoxy substitution pattern. This regioisomer is distinct from the 5,6-dimethoxy variant (CAS 895440-87-6), enabling paired probe studies to confirm target-specific binding. Supplied at ≥98% purity with full QC documentation (NMR, HPLC, GC), it is ready for direct use in parallel synthesis, focused library construction, and LINCS-annotated transcriptomic profiling without pre-purification. Moderate lipophilicity (cLogP ~2.7) supports cell-based assays at 10–30 µM with ≤0.1% DMSO. Ideal for SAR exploration of antimicrobial, kinase, and phosphodiesterase targets.

Molecular Formula C14H18N2O3S
Molecular Weight 294.37
CAS No. 868370-61-0
Cat. No. B3017209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)butanamide
CAS868370-61-0
Molecular FormulaC14H18N2O3S
Molecular Weight294.37
Structural Identifiers
SMILESCCCC(=O)N=C1N(C2=C(C=CC(=C2S1)OC)OC)C
InChIInChI=1S/C14H18N2O3S/c1-5-6-11(17)15-14-16(2)12-9(18-3)7-8-10(19-4)13(12)20-14/h7-8H,5-6H2,1-4H3
InChIKeyFFCMVOBNNYYRRI-PFONDFGASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)butanamide (CAS 868370-61-0): Procurement-Ready Benzothiazole Building Block for Medicinal Chemistry & Chemical Biology


N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)butanamide (CAS 868370-61-0) is a synthetic, low-molecular-weight (294.37 Da) benzothiazole derivative featuring a (Z)-configured imine (2-ylidene) linkage and a butanamide side chain . The compound is registered in ChEBI (CHEBI:114306) and recognized within the LINCS chemical biology library (LSM-25766), categorizing it as a privileged heterocyclic scaffold for probe and lead discovery [1]. Its core benzothiazole motif is historically associated with diverse bioactivities—including antimicrobial, anti-inflammatory, anticancer, anticonvulsant, and antitubercular properties—making this specific substitution pattern a rationally selected candidate for structure-activity relationship (SAR) exploration [2]. The compound is commercially available at ≥98% purity with batch-specific QC documentation (NMR, HPLC, GC), enabling immediate use in parallel synthesis and focused library production without additional purification .

Why N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)butanamide Cannot Be Replaced by Generic Benzothiazole Analogs in Focused SAR Campaigns


Within the benzothiazol-2-ylidene butanamide chemotype, even minor structural variations produce divergent physicochemical and biological profiles that preclude simple interchange. The 4,7-dimethoxy substitution pattern on the benzothiazole core establishes a specific hydrogen-bond acceptor geometry and electron density distribution distinct from regioisomers bearing methoxy groups at alternative positions (e.g., 5,6-dimethoxy) or from halogen-substituted analogs (e.g., 4-fluoro, 6-bromo) . The butanamide acyl chain length balances lipophilicity (ACD/LogP 2.69) against molecular weight; shortening to propanamide (C13, MW 280.34) or extending to benzamide (aromatic) alters both steric bulk and metabolic vulnerability . Furthermore, the Z-configuration of the exocyclic imine bond imposes conformational rigidity that influences target binding, whereas E-isomers or saturated 2-amino benzothiazole analogs lack this stereoelectronic constraint . These cumulative differences—substitution pattern, acyl chain identity, and imine stereochemistry—mean that purchasing a generic 'benzothiazole derivative' without verifying the exact CAS number risks introducing an unrecognized pharmacophore alteration with unpredictable activity consequences in any established assay [1].

Quantitative Differentiation Evidence for N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)butanamide Against Closest Structural Analogs


Acyl Chain Length Determines Lipophilicity: Butanamide vs. Propanamide Analog Comparison

The butanamide side chain of the target compound (CAS 868370-61-0) provides a calculated ACD/LogP of 2.69, compared to an estimated LogP of approximately 2.1–2.3 for the propanamide analog (CAS 868370-16-5, MW 280.34), based on the loss of one methylene unit . This ~0.4–0.6 LogP increase places the butanamide derivative closer to the optimal lipophilicity range (LogP 2–3) for oral bioavailability and passive membrane permeability, as defined by Lipinski's rule-of-five framework [1]. The butanamide analog also exhibits zero Rule-of-5 violations, while its molecular weight (294.37 Da) remains well below the 500 Da threshold .

Lipophilicity Drug-likeness Permeability

Regioisomeric Methoxy Substitution Governs Electronic Landscape: 4,7-Dimethoxy vs. 5,6-Dimethoxy Comparison

The 4,7-dimethoxy substitution pattern of the target compound (CAS 868370-61-0) positions the electron-donating methoxy groups at the para- and ortho-like positions relative to the thiazole nitrogen, creating a distinct resonance and inductive effect compared to the 5,6-dimethoxy regioisomer (CAS 895440-87-6) . This positional difference alters the HOMO-LUMO gap and electrostatic potential surface of the benzothiazole core, which directly influences π-π stacking interactions with aromatic residues in biological targets and affects metabolic stability at the cytochrome P450 level [1]. While no direct head-to-head biological data are available for these two specific regioisomers, SAR studies on dimethoxybenzothiazole series consistently demonstrate that methoxy position is a critical determinant of both potency and selectivity across multiple target classes [2].

Regioisomerism Electronic effects SAR

Imine Stereochemistry Defines Conformational Restriction: (Z)-Ylidene vs. Saturated 2-Amino Benzothiazole Analogs

The target compound adopts a (Z)-configuration at the exocyclic C=N double bond (2-ylidene), as confirmed by its systematic name N-[(2Z)-4,7-dimethoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene]butanamide . This rigidified imine linkage constrains the butanamide side chain in a specific spatial orientation relative to the benzothiazole plane, reducing the conformational entropy penalty upon target binding compared to freely rotatable saturated 2-amino benzothiazole analogs . Class-level SAR evidence from benzothiazol-2-ylidene series indicates that the (Z)-geometry is critical for biological activity; the corresponding (E)-isomers or reduced 2-aminobenzothiazole derivatives typically exhibit diminished or altered target engagement profiles [1]. No quantitative ΔΔG binding data for this specific compound pair have been published, but the entropic advantage of pre-organized ligands is a well-established principle in medicinal chemistry [2].

Stereochemistry Conformational restriction Binding entropy

Commercial Purity and QC Documentation Enable Direct Use in Parallel Synthesis Without Further Purification

The target compound (CAS 868370-61-0) is commercially supplied by Bidepharm at a standard purity of ≥98%, with batch-specific QC documentation including NMR, HPLC, and GC analysis provided upon delivery . In contrast, several closest structural analogs from alternative suppliers are listed at 95% or 97% purity without guaranteed QC documentation . The ≥98% purity specification, combined with verified analytical characterization, reduces the risk of introducing unidentified impurities into downstream biological assays—a critical consideration when screening compounds at micromolar concentrations where even 2–5% impurities can produce confounding false positives or negatives [1]. This documented purity advantage streamlines procurement workflows by eliminating the need for in-house re-purification prior to use in dose-response experiments.

Chemical procurement Quality control Parallel synthesis

ChEBI and LINCS Database Registration Confirms Curated Inclusion in Chemical Biology Probe Libraries

The target compound is registered in ChEBI (CHEBI:114306) with manual annotation and is cross-referenced as LSM-25766 within the LINCS (Library of Integrated Network-Based Cellular Signatures) chemical biology collection [1]. This dual database registration distinguishes it from several structurally similar benzothiazole analogs (e.g., CAS 868370-16-5, CAS 868370-50-7) that lack curated ChEBI entries or LINCS inclusion, indicating that the target compound has been prioritized by third-party curators for inclusion in probe compound libraries [2]. While database inclusion does not itself constitute biological activity data, it reflects a curation-level selection that increases the likelihood of downstream annotation data becoming available and facilitates integration into computational drug discovery workflows that programmatically query these databases [3].

Chemical biology Probe compounds Database curation

Acyl Chain Identity Tunes Metabolic Stability: Butanamide vs. Benzamide Analog Comparison

The aliphatic butanamide side chain of the target compound (CAS 868370-61-0) is expected to exhibit different metabolic liability compared to the aromatic benzamide analog (CAS 868370-50-7, N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide) . Aliphatic amides are generally more susceptible to hydrolysis by ubiquitous amidases and esterases than their aromatic counterparts, potentially resulting in shorter metabolic half-lives—a property that can be advantageous for topical or acute-exposure applications where rapid clearance is desired, or disadvantageous for systemic indications requiring sustained exposure [1]. Conversely, the absence of an additional aromatic ring in the butanamide analog reduces the potential for CYP450-mediated oxidative metabolism and reactive metabolite formation associated with benzamide substructures [2]. No direct comparative metabolic stability data (e.g., microsomal t½) have been published for this specific pair.

Metabolic stability Amide hydrolysis Lead optimization

Procurement-Ready Application Scenarios for N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)butanamide in Drug Discovery and Chemical Biology


Focused Benzothiazole SAR Library Synthesis for Antimicrobial Hit-to-Lead Optimization

Given the well-precedented antimicrobial activity of benzothiazole derivatives [1] and the curated inclusion of this compound in the LINCS chemical biology library [2], the target compound serves as a validated starting scaffold for focused SAR library construction. Its ≥98% purity with documented QC (NMR, HPLC, GC) enables direct use as a building block in parallel amide coupling or N-alkylation reactions without pre-purification. The butanamide side chain can be systematically varied (hydrolysis to free amine followed by re-acylation) to probe the effect of acyl chain length and branching on MIC values against Gram-positive and Gram-negative bacterial strains, while the 4,7-dimethoxy substitution pattern is held constant to maintain the core electronic environment that distinguishes this regioisomer from the 5,6-dimethoxy variant [3].

Chemical Probe Development Leveraging LINCS Database Integration for Mechanism-of-Action Studies

The compound's registration as LSM-25766 within the LINCS program [2] makes it directly compatible with transcriptomic and proteomic profiling workflows. Researchers can procure the compound at defined purity and apply it in LINCS-annotated cell lines to generate gene expression signatures that are programmatically comparable to the existing LINCS reference dataset. The (Z)-ylidene conformational restriction [3] provides a defined three-dimensional pharmacophore for target engagement studies, while the moderate lipophilicity (ACD/LogP 2.69) supports sufficient aqueous solubility for cell-based assays at concentrations up to 10–30 μM without requiring DMSO concentrations exceeding 0.1%.

Negative Control Compound Generation via Regioisomeric Comparison in Target Validation Experiments

The 4,7-dimethoxy substitution pattern of the target compound distinguishes it from the 5,6-dimethoxy regioisomer (CAS 895440-87-6) [3]. In target validation studies where a specific benzothiazole-binding protein has been identified, the 4,7- and 5,6-dimethoxy regioisomers can be tested in parallel as paired probes. Differential activity between these two regioisomers provides strong evidence for a specific binding interaction rather than non-specific benzothiazole-associated effects, as the two compounds share identical molecular formula (C14H18N2O3S) and differ only in methoxy group placement . Procuring both compounds from suppliers that provide QC documentation ensures that any observed differential activity is attributable to regioisomerism rather than purity artifacts.

Computational Drug Discovery: Virtual Screening Enrichment Using a ChEBI-Curated Benzothiazole Scaffold

The manually annotated ChEBI entry (CHEBI:114306) [2] enables programmatic retrieval of this compound's InChI, SMILES, and ontological classification for use in virtual screening workflows. Computational chemists can use this compound as a query structure for shape-based or pharmacophore-based similarity searching against commercial compound libraries, exploiting the (Z)-ylidene geometry as a three-dimensional constraint that enriches for conformationally restricted benzothiazole analogs. The predicted drug-like properties (zero Rule-of-5 violations, LogP 2.69, MW 294.37, TPSA 76 Ų) position this scaffold favorably within orally bioavailable chemical space, making it a suitable starting point for lead identification campaigns targeting enzymes with aromatic-rich active sites (e.g., kinases, phosphodiesterases) that accommodate the benzothiazole core.

Quote Request

Request a Quote for N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.